molecular formula C12H19NO4S B14168768 4,4-Dimethyloxazolidinium toluenesulphonate CAS No. 66375-36-8

4,4-Dimethyloxazolidinium toluenesulphonate

Cat. No.: B14168768
CAS No.: 66375-36-8
M. Wt: 273.35 g/mol
InChI Key: YPCVMRVJOUNXMD-UHFFFAOYSA-N
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Description

4,4-Dimethyloxazolidinium toluenesulphonate is a chemical compound with the molecular formula C11H17NO3S. It is known for its unique structure, which includes an oxazolidine ring substituted with two methyl groups and a toluenesulphonate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyloxazolidinium toluenesulphonate typically involves the reaction of 4,4-dimethyloxazolidine with toluenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4,4-dimethyloxazolidine: This intermediate is synthesized by reacting 2-amino-2-methyl-1-propanol with formaldehyde.

    Reaction with toluenesulphonic acid: The 4,4-dimethyloxazolidine is then reacted with toluenesulphonic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxazolidinium toluenesulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the toluenesulphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amine derivatives

    Substitution: Various substituted oxazolidines

Scientific Research Applications

4,4-Dimethyloxazolidinium toluenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolidinones and other heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxazolidinium toluenesulphonate involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The toluenesulphonate group enhances the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyloxazolidine
  • Tetrahydro-1,3-oxazine
  • 2-Methyl-2-oxazoline

Uniqueness

4,4-Dimethyloxazolidinium toluenesulphonate is unique due to its combination of an oxazolidine ring and a toluenesulphonate group. This structure imparts distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and solubility, making it a preferred choice in specific chemical reactions and industrial processes.

Properties

CAS No.

66375-36-8

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

4,4-dimethyl-1,3-oxazolidine;3-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H11NO/c1-6-3-2-4-7(5-6)11(8,9)10;1-5(2)3-7-4-6-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3

InChI Key

YPCVMRVJOUNXMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)O.CC1(COCN1)C

Origin of Product

United States

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